

P-(Methylthio)isobutyrophenone IUPAC name and synonyms

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Compound of Interest

Compound Name: *P-(Methylthio)isobutyrophenone*

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Technical Guide: P-(Methylthio)isobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **P-(Methylthio)isobutyrophenone**, a key intermediate in organic synthesis. It includes its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and a logical workflow diagram.

Chemical Identity and Synonyms

- IUPAC Name: 2-methyl-1-(4-methylsulfanylphenyl)propan-1-one.[\[1\]](#)
- Common Name: **p-(Methylthio)isobutyrophenone**
- CAS Number: 53207-58-2.[\[1\]](#)

Synonyms:

- 4-Isobutyro Thioanisole[\[2\]](#)[\[3\]](#)
- 4'-Methylthioisobutyrophenone[\[2\]](#)[\[3\]](#)

- p-Methylthiophenyl isopropyl ketone[2][3]
- 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone[1][3]
- 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-[3]

Physicochemical Data

The following table summarizes the key quantitative properties of **p-(Methylthio)isobutyrophenone**.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₄ OS	[2][3]
Molecular Weight	194.29 g/mol	[2][3]
Melting Point	45-49 °C	[2][3]
Boiling Point	120-121 °C (at 2 Torr)	[3]
Density	1.05 ± 0.1 g/cm ³ (Predicted)	[3]
Flash Point	210 °F (98.9 °C)	[3]
XLogP3	3.2	[1]
Appearance	Off-White to Pale Yellow Low-Melting Solid	[3]
Solubility	Chloroform (Sparingly), Ethyl Acetate (Slightly)	[3]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This section details a representative experimental protocol for the synthesis of **p-(Methylthio)isobutyrophenone** from thioanisole and isobutyryl chloride, based on established Friedel-Crafts acylation procedures.[2][4][5]

Reaction Scheme:

Thioanisole + Isobutyryl Chloride → (in the presence of AlCl₃) → 2-methyl-1-(4-methylsulfanylphenyl)propan-1-one

Materials and Reagents:

- Thioanisole (1.0 equiv)
- Isobutyryl chloride (1.1 equiv)
- Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)
- Anhydrous Dichloromethane (DCM)
- Hydrochloric Acid (HCl), concentrated
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Ice

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Reflux condenser with a nitrogen/argon inlet
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

- Standard laboratory glassware

Procedure:

- Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a dry nitrogen or argon atmosphere.
- Catalyst Suspension: To the flask, add anhydrous dichloromethane, followed by the careful addition of anhydrous aluminum chloride (1.2 equiv) in portions. Stir the suspension and cool the flask to 0 °C using an ice bath.^[4]
- Acylating Agent Addition: Add isobutyryl chloride (1.1 equiv) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 10-15 minutes. An acylium ion intermediate will form.^{[4][5]}
- Aromatic Substrate Addition: In a separate flask, dissolve thioanisole (1.0 equiv) in anhydrous dichloromethane. Add this solution to the dropping funnel and introduce it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.^{[4][6]}
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).^{[2][4]}
- Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully pour the reaction mixture, with vigorous stirring, into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.^{[4][6]}
- Work-up & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.^{[4][7]}
- Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.^[4]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent (dichloromethane) using a

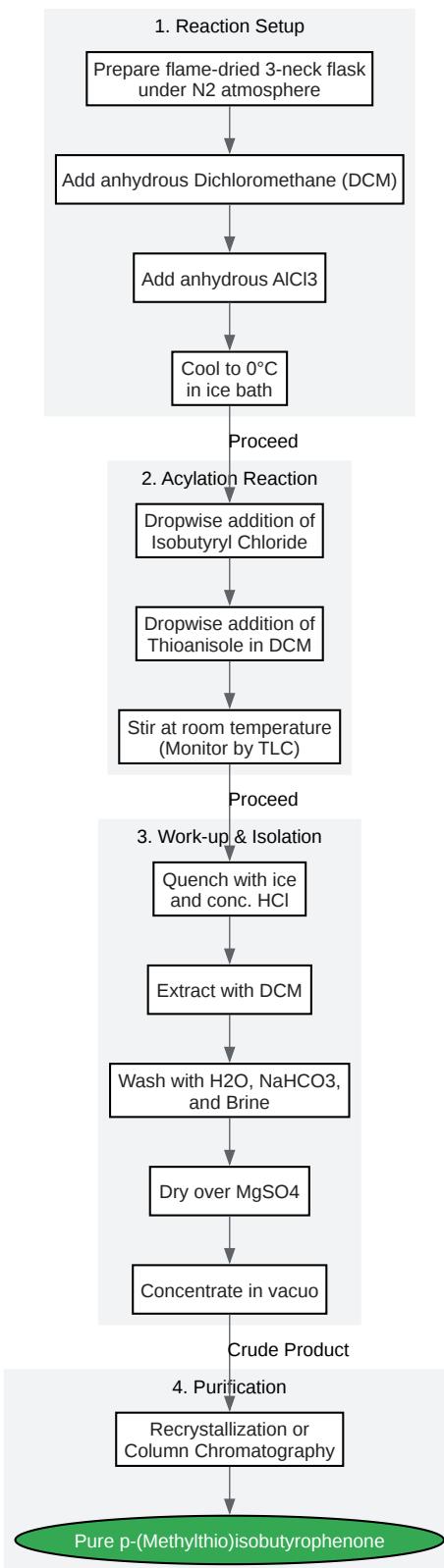
rotary evaporator to yield the crude product.[\[4\]](#)[\[8\]](#)

- Purification: The resulting crude solid can be further purified by recrystallization (e.g., from ethanol or hexane) or by column chromatography on silica gel to obtain the pure **p-(Methylthio)isobutyrophenone**.

Visualization

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of **p-(Methylthio)isobutyrophenone**.

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Caption: Workflow for the synthesis of **p-(Methylthio)isobutyrophenone**.

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References

- 1. 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone | C11H14OS | CID 852539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Friedel Crafts Reaction Virtual Lab [praxilabs.com]
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